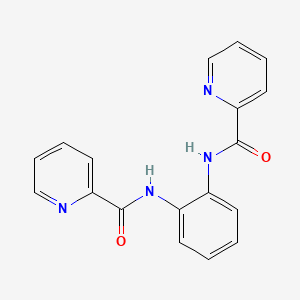

N,N'-(1,2-Phenylene)dipicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

N-[2-(pyridine-2-carbonylamino)phenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C18H14N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h1-12H,(H,21,23)(H,22,24) |

InChI Key |

AVQHPOJZTPDXPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for N,n 1,2 Phenylene Dipicolinamide and Its Analogues

General Synthesis Protocols for Dipicolinamide Ligands

The foundational structure of dipicolinamide ligands is typically achieved through condensation reactions, a process often enhanced by the use of activating agents.

Condensation Reactions with Picolinic Acid and Phenylenediamines

The primary method for synthesizing N,N'-(1,2-Phenylene)dipicolinamide involves the direct condensation of picolinic acid with 1,2-phenylenediamine. researchgate.net This reaction forms the core amide linkages of the target molecule. The classic approach often requires high temperatures and potent catalysts to proceed effectively, especially when dealing with aromatic amines and acids. tandfonline.com The coupling of picolinic acid with various amines, including aniline (B41778) derivatives, can yield a range of mono- and bis-amides. nih.gov The reaction of picolinic acid with thionyl chloride can generate the acyl chloride in situ, which then readily reacts with the amine. nih.gov

Similarly, substituted anilines and o-phenylenediamine (B120857) derivatives can be synthesized through Diels-Alder reactions of 2H-pyran-2-ones with alkynes, offering a pathway to precursors for more complex dipicolinamide structures. nih.gov The synthesis of N,N'-dicycloaliphatic-p-phenylenediamines has also been achieved through the reaction of p-phenylenediamine (B122844) with ketones followed by reduction. google.com

Role of Activating Agents (e.g., Triphenylphosphite)

To circumvent the harsh conditions of direct condensation, activating agents are frequently employed. Triphenylphosphite (TPP) has emerged as a highly effective reagent in this regard. tandfonline.comchemicalbook.com The Yamazaki reagent, a combination of triphenylphosphite and pyridine (B92270), is a well-known system for synthesizing aromatic amides, although it often requires elevated temperatures. tandfonline.com A significant advancement involves the use of triphenylphosphite in conjunction with 4-dimethylaminopyridine (B28879) (4-DMAP) in pyridine as a solvent. This system allows for the synthesis of aromatic amides at room temperature, with yields ranging from 72% to 92%. tandfonline.com The presence of 4-DMAP is critical, as its absence leads to a drastic reduction in yield. tandfonline.com

Triphenylphosphite is also instrumental in the synthesis of poly(amide-imide)s through direct polycondensation reactions of imide-containing dicarboxylic acids and aromatic diamines. researchgate.net The effectiveness of TPP can be further enhanced by the addition of metal salts like lithium chloride (LiCl) or calcium chloride (CaCl2) in solvents such as N-methyl-2-pyrrolidone (NMP). researchgate.net

Synthesis of Substituted this compound Derivatives

The versatility of the this compound scaffold lies in the ability to introduce various substituents, thereby tuning its electronic and steric properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating or electron-withdrawing groups can be achieved by using appropriately substituted starting materials. For instance, 4-nitro-1,2-phenylenediamine can be used to synthesize N,N'-(4-nitro-1,2-phenylene)diamide derivatives through a nucleophilic addition/elimination reaction with carboxylic acid derivatives. researchgate.net Similarly, the synthesis of substituted N-phenylmaleimides from maleic anhydride (B1165640) and substituted anilines provides a route to functionalized precursors. researchgate.net

The synthesis of highly substituted aniline and o-phenylenediamine derivatives with various substitution patterns can be accomplished through the Diels-Alder reaction of 2H-pyran-2-ones with alkynes, providing a diverse range of starting materials for dipicolinamide synthesis. nih.gov

Strategies for Functionalization of the Phenylene Moiety

Functionalization of the phenylene ring is a key strategy for modifying the properties of the final ligand. One approach involves the synthesis of a substituted o-phenylenediamine precursor. For example, 4-n-butyl-1,2-phenylenediamine can be synthesized by the reduction of 4-n-butyl-2-nitroaniline. prepchem.com This substituted diamine can then be used in the condensation reaction with picolinic acid.

Another strategy involves post-polymerization functionalization, where a polymer with a reactive end group is reacted with a molecule containing the desired functional group. researchgate.net While this is more common in polymer chemistry, the principle of modifying a pre-existing structure can be applied. For instance, redox-amination reactions can be used for the C-H bond functionalization of amines, offering a potential route to modify the phenylene ring after the initial dipicolinamide is formed. nih.gov

Purification and Isolation Techniques

The final and critical stage in the synthesis of this compound and its derivatives is purification and isolation. Common techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts. nih.goved.gov

Recrystallization: This technique is effective for obtaining highly crystalline and pure products. ed.gov

Distillation: For volatile compounds or to remove solvents, distillation, often under reduced pressure, is employed. google.comgoogle.com

Sublimation: Technical grade p-phenylenediamine can be purified by sublimation at elevated temperatures in a stream of inert gas. google.com

Precipitation: In some cases, the product can be isolated by precipitation from the reaction mixture by adjusting the pH. mdpi.com For instance, after a reaction, acidification of the crude product mixture can cause the desired compound to precipitate out of the solution. mdpi.com

The choice of purification method depends on the physical and chemical properties of the specific derivative being synthesized.

Coordination Chemistry of N,n 1,2 Phenylene Dipicolinamide

General Principles of N4-Donor Ligand Coordination

N,N'-(1,2-Phenylene)dipicolinamide acts as a tetradentate N4-donor ligand, a class of compounds that play a significant role in coordination chemistry. uzh.chalfachemic.com These ligands possess four nitrogen atoms that can bind to a central metal ion, forming a coordination complex. alfachemic.com The arrangement of these nitrogen atoms within the ligand's structure dictates the coordination geometry and the stability of the resulting metal complex. wustl.edu

The coordination of N4-donor ligands to metal ions is a fundamental concept in bioinorganic chemistry, as they are integral to the function of many biological systems, including oxygen transport and electron transfer. uzh.ch The versatility of N4-donor ligands stems from their ability to stabilize various oxidation states of metal ions and to form complexes with diverse structural motifs. wustl.edu The geometry of the resulting complex, often octahedral, is influenced by the flexibility of the ligand's backbone. uzh.chwustl.edu For instance, flexible and macrocyclic N4 ligands can effectively stabilize octahedral geometries. wustl.edu

The electronic properties of the N4-donor ligand, such as the electron-donating or -withdrawing nature of its constituent groups, can significantly impact the properties of the metal complex. researchgate.net Modifications to the ligand's structure can alter the electronic environment around the metal center, thereby influencing the complex's reactivity and catalytic activity. researchgate.netrsc.org The study of these structure-property relationships is crucial for designing metal complexes with specific functions. tudublin.ie

Complexation with Transition Metals

The coordination of this compound and similar N4-donor ligands to ruthenium has been a subject of extensive research, leading to the development of a variety of ruthenium(II) complexes with interesting properties and potential applications.

Mononuclear ruthenium(II) complexes are compounds containing a single ruthenium center coordinated to ligands. nih.govnih.gov The synthesis of such complexes often involves the reaction of a ruthenium precursor, like (bpy)2RuCl2, with the desired N4-donor ligand. nih.gov These complexes can exhibit various coordination modes, including bidentate and tridentate binding of the ligand to the ruthenium atom. nih.gov The electronic properties and redox behavior of these mononuclear complexes are influenced by the nature of the ligands bound to the ruthenium center. nih.govnih.gov

Dinuclear ruthenium(II) complexes, containing two ruthenium centers bridged by a ligand, have also been synthesized and studied. nih.govrsc.orgrsc.orgnih.gov The bridging ligand plays a crucial role in mediating electronic communication between the two metal centers. nih.gov The photophysical and photochemical properties of these dinuclear complexes can be distinct from their mononuclear counterparts. rsc.orgcapes.gov.br For example, some dinuclear ruthenium(II) complexes exhibit unique luminescence and photoreactivity upon interaction with biological molecules like DNA. rsc.orgrsc.org

The following table summarizes key characteristics of representative mononuclear and dinuclear ruthenium(II) complexes.

| Complex Type | General Formula | Key Features |

| Mononuclear | [Ru(L)2(N^N)]X2 | Single Ru(II) center, L = bidentate ligand, N^N = N4-donor ligand. nih.gov |

| Mononuclear | [(tpy)Ru(L')] | Cyclometalated complex, tpy = terpyridine, L' = tridentate ligand. nih.gov |

| Dinuclear | [{Ru(L)2}2(μ-BL)]X4 | Two Ru(II) centers, μ-BL = bridging ligand. rsc.orgrsc.org |

| Dinuclear | [(tpy)Ru(μ-BL)Ru(tpy)] | Asymmetric or symmetric, cyclometalated or noncyclometalated. nih.gov |

Half-sandwich ruthenium(II) complexes are organometallic compounds characterized by a ruthenium atom coordinated to a cyclic aromatic ligand (the "sandwich" lid) and other ligands. researchgate.netnih.govnih.govrsc.orgresearchgate.net A common structural motif is the "(η⁶-arene)Ru" core, where the arene can be p-cymene (B1678584) or a similar aromatic ring. researchgate.netnih.govrsc.org The this compound ligand can coordinate to this ruthenium core, acting as a bidentate or tridentate ligand to complete the metal's coordination sphere. researchgate.netrsc.org

The synthesis of these half-sandwich complexes often involves the reaction of a dimeric ruthenium precursor, such as [(η⁶-arene)RuCl(μ-Cl)]2, with the desired N-donor ligand. rsc.org The resulting complexes can exhibit catalytic activity in various organic transformations, including transfer hydrogenation and amidation reactions. researchgate.netresearchgate.net The electronic and steric properties of both the arene ligand and the N-donor ligand influence the reactivity and stability of the complex. nih.govrsc.org

Below is a table detailing examples of half-sandwich ruthenium(II) complexes.

| Arene Ligand | N-Donor Ligand | General Formula |

| p-cymene | C,N-donor Schiff base | [(η⁶-p-cymene)Ru(L)Cl] researchgate.net |

| p-cymene | N,O-bidentate ligand | [(η⁶-p-cymene)Ru(L)Cl] nih.gov |

| p-cymene | Bis-nitrogen donor ligand | [(η⁶-p-cymene)RuCl(L)]Cl rsc.org |

| C5Me5 | Picolyl-functionalized NHC | [(η⁵-C5Me5)Ru(L)(CH3CN)][PF6] researchgate.net |

The coordination geometry of ruthenium(II) complexes is significantly influenced by the nature of the auxiliary ligands present in the coordination sphere. tudublin.ienih.govrsc.org Auxiliary ligands, also known as co-ligands, are ligands other than the primary this compound ligand. tudublin.ie These can range from simple monodentate ligands like chloride to more complex bidentate or tridentate polypyridyl ligands such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen). tudublin.ienih.govmdpi.com

The table below illustrates how different auxiliary ligands can affect the properties of ruthenium complexes.

| Primary Ligand | Auxiliary Ligand | Observed Effect |

| Polypyridyl | bpy, phen, biq | Systematic tuning of electronic and excited state properties. tudublin.ie |

| dpphen | bipy | Steric strain leading to photoinduced ligand dissociation. nih.gov |

| dhbp | bpy, phen, dop, Bphen | Influence on luminescence lifetimes and photocytotoxicity. nih.gov |

| PNN ligand | PPh3 | Affects stability and reactivity, leading to C-H activation or thermal stability. rsc.org |

The coordination chemistry of manganese with this compound and related N-donor ligands has resulted in a diverse range of complexes with various nuclearities and structural motifs. nih.govmdpi.comrsc.orgrsc.org Manganese can exist in multiple oxidation states, and the N4-donor ligand plays a crucial role in stabilizing a particular state, most commonly Mn(II). nih.govrsc.org

The reaction of a manganese(II) salt, such as manganese(II) chloride, with an N-donor ligand can lead to the formation of mononuclear or polynuclear complexes. nih.govmdpi.com In mononuclear complexes, a single manganese ion is coordinated to one or more ligand molecules. nih.gov The coordination geometry around the manganese(II) center is often distorted octahedral or trigonal prismatic. nih.govmdpi.com

Polynuclear manganese complexes, containing two or more manganese centers, can be formed when the ligand acts as a bridge between metal ions. mdpi.com The flexibility of the ligand backbone can influence the final structure of these polynuclear assemblies. mdpi.com The presence of auxiliary ligands, such as 2,2'-bipyridine, can also direct the formation of specific structural types. mdpi.com These manganese complexes have been investigated for their potential applications in catalysis, for example, in the epoxidation of olefins. rsc.org

The following table provides examples of manganese complexes with N-donor ligands.

| Ligand Type | Complex Nuclearity | Coordination Environment of Mn(II) |

| NSAID and N-donor co-ligand | Mononuclear | MnN2O4, distorted trigonal prismatic. nih.gov |

| Nitrothiacalix wustl.eduarene | Dinuclear, Tetranuclear | O4S2, O5, or N2O3S coordination sphere. mdpi.com |

| Tetradentate 4N ligand | Mononuclear | Distorted octahedral. rsc.org |

| Cyclopentadienyl-phosphine | Dimeric, Monomeric | Bridging halide or other ligands. rsc.org |

Cobalt Complexes

The coordination of this compound and related ligands with cobalt has been explored, leading to the formation of stable octahedral complexes and the development of supramolecular catalytic systems.

Cobalt(III) readily forms stable, six-coordinate octahedral complexes. rsc.orgnih.govresearchgate.net For example, an octahedral cobalt(III) complex has been synthesized using 1,2-phenylenediamine as a precursor, which is a core component of this compound. rsc.org These types of complexes are noted for their potential as hydrogen bond donor catalysts. rsc.orgnih.gov The geometry around the cobalt(II) center in some complexes is described as a distorted octahedron. mdpi.com In one documented case, a new octahedral cobalt(III) complex of (1,8)-bis(2-hydroxybenzamido)-3,6-diazaoctane was synthesized and characterized, featuring coordination through phenolate, amide, and amine groups. researchgate.net

The synthesis of these complexes often involves the reaction of a cobalt(II) salt with the ligand, followed by oxidation to the more inert cobalt(III) state. The resulting complexes can be characterized by various spectroscopic methods and single-crystal X-ray diffraction to confirm their octahedral geometry. researchgate.net

The principles of supramolecular chemistry, which involve non-covalent interactions, can be harnessed to assemble cobalt-dipicolinamide complexes into larger, functional structures. These assemblies can act as effective catalysts. For instance, octahedral Co(III) complexes based on 1,2-phenylenediamine have been designed to function as bifunctional catalysts for the fixation of carbon dioxide with epoxides. rsc.org

Copper Complexes

The reaction of this compound and its analogs with copper(II) salts typically yields monomeric complexes with distinct structural features.

Monomeric copper(II) complexes are a common outcome when using ligands that, while potentially polydentate, coordinate to a single metal center. For instance, a mononuclear copper(II) complex, [Cu(H₄bzphen)]·CH₃OH, was synthesized using a Schiff-base ligand derived from o-phenylenediamine (B120857). sci-hub.se In this complex, the ligand acts in a tetradentate planar fashion, resulting in a square-planar geometry for the copper(II) ion. sci-hub.se The coordination environment is defined by two nitrogen and two oxygen (N₂O₂) donor atoms from the ligand. sci-hub.se

The synthesis of such complexes is generally straightforward, often involving the direct reaction of the ligand with a copper(II) salt, like copper(II) acetate (B1210297) monohydrate, in a suitable solvent such as methanol. sci-hub.se The resulting complexes can be characterized by single-crystal X-ray analysis to determine their precise molecular structure, including bond lengths and angles within the coordination sphere. sci-hub.senih.gov

{"answer":"### 3.

Complexation with Actinides and Lanthanides for Separation Science

The separation of actinides from lanthanides is a significant challenge in the management of nuclear waste due to their similar ionic radii and chemical properties. iaea.orgoecd-nea.org this compound and its derivatives have emerged as promising ligands for this purpose, exhibiting selective complexation that can be exploited in separation processes. iaea.org

A key application in actinide-lanthanide separation is the preferential complexation of Americium(III) (Am(III)) over Europium(III) (Eu(III)), a representative lanthanide. Research has demonstrated that dipicolinamide-based extractants can achieve this separation. For instance, N,N'-diethyl-N,N'-ditolylamide dipicolinate has shown significantly greater extraction of americium from nitric acid solutions compared to europium, with a separation coefficient reaching 6. osti.gov However, the extraction of both elements is nearly similar from perchloric acid solutions. osti.gov The selectivity arises from the subtle differences in the electronic structure and bonding preferences of the f-block elements, where the softer donor atoms of the ligand may interact more favorably with the slightly more covalent character of the actinide-ligand bond.

The development of various substituted bis-1,2,4-triazinyl pyridines (BTPs) has also been a focus, with some derivatives showing separation factors for Am(III) over Eu(III) ranging from approximately 50 to over 200, depending on the specific conditions such as acidity and nitrate (B79036) concentration. researchgate.net Computational studies have supported these experimental findings, predicting favorable separation factors for Am(III) over Eu(III). researchgate.net The ALSEP (Actinide Lanthanide Separation) process, which utilizes a combination of neutral and acidic extractants, has achieved separation factors for Eu/Am of over 60 under certain conditions. researchgate.netpnnl.gov

Table 1: Separation Factors for Am(III) over Eu(III) with Various Ligands

| Ligand/System | Separation Factor (Am/Eu) | Conditions | Reference |

| N,N'-diethyl-N,N'-ditolylamide dipicolinate | ~6 | Nitric acid solution | osti.gov |

| Substituted BTPs | ~50 to >200 | Varies (acidity, nitrate conc.) | researchgate.net |

| ALSEP Process | >60 (Eu/Am) | Specific process conditions | researchgate.netpnnl.gov |

The stoichiometry of the complexes formed between dipicolinamide-type ligands and f-elements is crucial for understanding and optimizing separation processes. For the Am(III) picolinate (B1231196) system, both 1:1 and 1:2 (metal:ligand) complexes have been identified, with their respective stability constants determined. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to analyze the stability trends of lanthanide complexes with derivatives like N,N'-diethyl-N,N'-di(para)fluorophenyl-2,6-dipicolinamide (FDPA). researchgate.net These studies help in understanding the interactions between the ligand and the metal ions, which is essential for designing more effective and selective extractants. researchgate.net

The stability of these complexes is influenced by factors such as the chelate ring size. Generally, five-membered chelate rings are the most stable, with stability decreasing as the ring size increases. iaea.org This principle is a key consideration in the design of ligands for selective metal ion complexation.

Metal-Ligand Stoichiometries and Coordination Modes

The versatility of this compound as a ligand is evident in its ability to adopt different coordination modes and form complexes with various stoichiometries depending on the metal ion and reaction conditions.

This compound can act as either a bidentate or a tetradentate ligand. In its tetradentate coordination mode, it typically involves the nitrogen atoms of the two pyridine (B92270) rings and the two amide groups, forming a stable chelate structure around a metal ion. researchgate.net This mode is common in complexes with transition metals like cobalt(III), where the ligand occupies the four equatorial positions of an octahedral geometry. researchgate.net

However, the ligand can also exhibit bidentate coordination, where only one picolinamide (B142947) arm binds to the metal center. nih.govnih.gov The flexibility of the ligand allows it to adapt to the steric and electronic requirements of the metal ion. nih.govbham.ac.uk The specific coordination mode adopted can be influenced by factors such as the size of the metal ion and the presence of other coordinating ligands or counter-ions. nih.gov For instance, with silver(I), a two-coordinate complex with additional weak interactions has been observed, showcasing the ligand's adaptability. nih.gov

Structural Elucidation and Conformational Analysis of N,n 1,2 Phenylene Dipicolinamide and Its Metal Complexes

Single-Crystal X-ray Crystallography Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in understanding the conformational intricacies of N,N'-(1,2-phenylene)dipicolinamide and the structural diversity of its metal complexes.

Molecular Conformation of the Free Ligand

The conformation of the free this compound ligand is a critical factor that influences its coordination behavior with metal ions. In a related compound, N,N′-(4,5-dimethyl-1,2-phenylene)bis(pyridine-2-carboxamide), the dihedral angles between the central benzene (B151609) ring and the two pyridine (B92270) rings are notably different, measuring 57.55(6)° and 22.05(8)° researchgate.net. This disparity indicates a twisted and non-planar conformation. The molecular structure is further stabilized by intramolecular N—H···N hydrogen bonds researchgate.net. Similarly, in picolinamide (B142947), the free ligand can adopt a syn conformation, with the heterocyclic nitrogen and the amide nitrogen on the same side of the molecule scirp.org. The inherent flexibility of the o-phenylenediamine (B120857) core allows the picolinamide moieties to orient in a manner that can be pre-organized for metal chelation.

The crystal structure of a derivative, N,N′-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide), reveals a monoclinic crystal system with the space group C2/c researchgate.net. The bond lengths within this molecule, such as Se(1)–C(21) at 1.967(4) Å and N(1)–C(8) at 1.408(5) Å, provide a reference for the expected bond distances in the parent compound researchgate.net.

Solid-State Structures of Metal Complexes

This compound forms a variety of metal complexes with diverse solid-state structures. The coordination can result in mononuclear, binuclear, or even polynuclear species, depending on the metal ion, counter-anions, and crystallization conditions.

Geometry around Metal Centers (e.g., Distorted Octahedral, Piano-Stool)

The coordination geometry around the central metal ion in complexes of this compound and related ligands is varied and often deviates from ideal geometries.

Distorted Octahedral Geometry: A common coordination environment for transition metal complexes is octahedral wikipedia.org. However, in many instances, this geometry is distorted. For example, Ni(II) complexes with related ligands often exhibit a distorted octahedral geometry. nih.gov This distortion can arise from the steric constraints of the ligand or from electronic effects such as the Jahn-Teller effect, which is often observed in octahedral complexes and can lead to elongation or compression of the axial bonds libretexts.orgnih.gov. In the crystal structure of diaquabis(o-phenylenediamine-κ²N,N′)nickel(II) naphthalene-1,5-disulfonate, the Ni(II) atom displays a slightly tetragonally distorted {O₂N₄} octahedral environment nih.gov.

Piano-Stool Geometry: This is a common structural motif for organometallic complexes, also known as half-sandwich compounds wikipedia.org. These complexes feature a cyclic polyhapto ligand (like a cyclopentadienyl (B1206354) or benzene ring) bound to a metal center with other ligands occupying the remaining coordination sites, resembling a piano stool wikipedia.orgroaldhoffmann.com. While less common for picolinamide-type ligands, which typically act as chelating agents, the principles of piano-stool geometry are relevant in the broader context of coordination chemistry. The stability and geometry of piano-stool complexes are influenced by the electronic properties of the metal and the ligands roaldhoffmann.comnih.govub.edu.

Tetrahedral Geometry: In some cases, a tetrahedral coordination geometry is observed. For example, mononuclear complexes of Cu(II), Co(II), and Ni(II) with N,N-(1,2-phenylene) bis (3-chlorobenzo[b]thiophene-2-carboxamide) have been suggested to possess a tetrahedral geometry researchgate.net.

| Metal Ion | Ligand System | Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | o-phenylenediamine | Distorted Octahedral | nih.gov |

| Cu(II), Co(II), Ni(II) | N,N-(1,2-phenylene) bis (3-chlorobenzo[b]thiophene-2-carboxamide) | Tetrahedral | researchgate.net |

| Generic M | Cyclic polyhapto ligand | Piano-Stool | wikipedia.org |

Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound and its metal complexes is significantly influenced by non-covalent interactions, including hydrogen bonding and π-π stacking.

π-π Stacking: Aromatic rings in the ligand, namely the phenylene and pyridine rings, can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, contribute to the stabilization of the crystal structure nih.govrsc.org. The distances between the centroids of the interacting rings are typically in the range of 3.3 to 3.8 Å researchgate.net. The relative orientation of the stacked rings can be parallel-displaced or T-shaped. Computational studies have been employed to understand the nature and strength of these interactions, which are influenced by substituents on the aromatic rings nih.govrsc.org. In some metal complexes, π-π interactions occur between the aromatic rings of the ligands in adjacent complex units, further stabilizing the crystal packing nih.gov.

Spectroscopic Characterization

Spectroscopic techniques are vital for characterizing the structure and properties of this compound and its complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of a related compound, N,N′-(4,5-dimethyl-1,2-phenylene)bis(pyridine-2-carboxamide), would be expected to show distinct signals for the aromatic protons on the central benzene ring and the pyridine rings, as well as for the amide N-H protons and the methyl groups researchgate.net. The chemical shifts of the N-H protons can be particularly informative about hydrogen bonding; in some cases, the presence of intermolecular hydrogen-bonded dimers in solution can lead to the observation of unexpected splitting patterns or multiple sets of signals in the ¹H NMR spectrum nih.gov. The presence of rotamers, or conformational isomers that are slowly interconverting on the NMR timescale, can also result in the appearance of multiple signals for a single proton or carbon nucleus nih.govrsc.org.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the phenylenediamine backbone, the picolinamide pyridine rings, and the carbonyl carbons of the amide groups. The chemical shift of the carbonyl carbon is typically found in the region of 160-170 ppm.

Below is a table of representative ¹H and ¹³C NMR chemical shifts for related structural fragments, which can be used to predict the approximate chemical shifts for this compound.

| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| N-phenylaniline | ¹H | CDCl₃ | 7.23 (t), 7.06-7.00 (m), 6.99-6.92 (m), 6.88 (t), 5.56 (br s, NH) | rsc.org |

| N-phenylaniline | ¹³C | CDCl₃ | 157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8 | rsc.org |

| 1H-benzo[d]imidazole | ¹H | DMSO-d₆ | 12.42 (s), 8.20 (m), 7.57-7.60 (m), 7.17-7.20 (m) | rsc.org |

| 1H-benzo[d]imidazole | ¹³C | DMSO-d₆ | 141.7, 121.6, 79.1 | rsc.org |

| N-methoxy-N-methylbenzamide | ¹H | CDCl₃ | Aromatic protons in the range of 7.4-7.8 | rsc.org |

| N-methoxy-N-methylbenzamide | ¹³C | CDCl₃ | Carbonyl carbon around 170 | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for monitoring the changes that occur upon complexation with a metal ion. researchgate.net The FT-IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key vibrational bands for this compound include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide groups. nih.govspectroscopyonline.com The position and shape of this band can be indicative of hydrogen bonding.

C=O Stretching (Amide I): A strong absorption band typically appears in the range of 1630-1680 cm⁻¹ and is attributed to the C=O stretching vibration of the amide group. spectroscopyonline.com This is often referred to as the Amide I band.

N-H Bending (Amide II): Another characteristic amide band, the Amide II band, is found between 1515 and 1570 cm⁻¹ and arises from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-N bond also contributes to the infrared spectrum.

Aromatic C=C and C-H Vibrations: The pyridine and phenylene rings give rise to several bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=C stretching and C-H bending vibrations. nih.govresearchgate.net

Upon coordination to a metal ion, significant changes in the FT-IR spectrum are observed, providing strong evidence of complex formation. The most notable changes often occur in the vibrational frequencies of the amide and pyridine groups, as these are typically the sites of metal coordination. For instance, a shift in the C=O stretching frequency to a lower wavenumber upon complexation can indicate the coordination of the amide oxygen to the metal center. Similarly, changes in the vibrational modes of the pyridine ring can confirm its involvement in the coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) of Free Ligand | Change upon Complexation |

| N-H Stretch | 3300-3400 | Shift and/or broadening |

| C=O Stretch (Amide I) | 1630-1680 | Shift to lower wavenumber |

| N-H Bend (Amide II) | 1515-1570 | Shift in position |

| Pyridine Ring Vibrations | ~1600, 1400-1500 | Shifts and changes in intensity |

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an indispensable tool for determining the molecular weight and confirming the composition of this compound and its metal complexes. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecules. rsc.org

For the free ligand, ESI-MS will typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, in the positive ion mode. nih.gov In the negative ion mode, the deprotonated molecule, [M-H]⁻, may be observed. nih.gov The isotopic distribution pattern of the molecular ion peak can further confirm the elemental composition.

When analyzing metal complexes, ESI-MS can provide direct evidence for the formation of the complex and its stoichiometry. The mass spectrum will show peaks corresponding to the intact complex ion, often with the general formula [M(L)n]x⁺ or [M(L)n]x⁻, where M is the metal, L is the ligand, n is the number of ligand molecules, and x is the charge of the complex. The observed mass-to-charge ratio (m/z) and isotopic pattern will be characteristic of the specific metal and ligand combination. researchgate.net

Fragmentation analysis within the mass spectrometer (MS/MS) can provide structural information about the ligand and its complexes. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can help to elucidate the connectivity of the atoms within the molecule.

| Ion | Description | Information Provided |

| [M+H]⁺ | Protonated free ligand | Molecular weight of the ligand |

| [M-H]⁻ | Deprotonated free ligand | Molecular weight of the ligand |

| [ML]ⁿ⁺ | Metal complex ion | Stoichiometry and molecular weight of the complex |

| Fragment Ions | Products of parent ion dissociation | Structural information |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its metal complexes. ikm.org.my The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of the free this compound ligand typically displays absorption bands in the ultraviolet region. These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic pyridine and phenylene rings, as well as the carbonyl groups of the amide moieties. ikm.org.my The π→π* transitions are usually more intense than the n→π* transitions.

Upon complexation with a metal ion, the UV-Vis spectrum often undergoes significant changes. researchgate.net These changes can manifest as shifts in the positions of the absorption maxima (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and changes in the molar absorptivity. researchgate.net The formation of metal-ligand bonds alters the energy levels of the molecular orbitals, leading to different electronic transition energies.

In addition to the ligand-centered transitions, new absorption bands may appear in the visible region of the spectrum for complexes of transition metals. These bands are often due to d-d electronic transitions within the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The analysis of these bands can provide valuable information about the coordination geometry and the nature of the metal-ligand bonding in the complex.

| Transition Type | Typical Wavelength Region | Origin |

| π→π | Ultraviolet | Aromatic rings |

| n→π | Ultraviolet | Carbonyl groups, pyridine nitrogen |

| d-d | Visible (for transition metals) | Metal d-orbitals |

| Charge Transfer (MLCT/LMCT) | Visible | Metal and ligand orbitals |

Electrochemical Behavior and Redox Properties of N,n 1,2 Phenylene Dipicolinamide Complexes

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) has been a important technique for probing the redox processes of complexes involving phenylene-diamide and picolinamide-type ligands. These studies reveal the accessible oxidation states of the metal center and the potential for the ligand to act as an electron reservoir.

For instance, the electrochemical behavior of nickel(II) complexes with Schiff base ligands derived from o-phenylenediamine (B120857), such as N,N′-bis(salicylaldehyde)–o-phenylenediamine, demonstrates well-ordered electrochemical responses. researchgate.netrsc.org These complexes typically exhibit two distinct, well-defined electrode couples corresponding to the Ni(I)/Ni(II) and Ni(II)/Ni(III) transitions. researchgate.netrsc.org Similarly, a cobalt(III) complex featuring a N,N′-bis(picolinoyl)-1,2-diaminobenzene derivative shows a Co(III)/Co(II) redox couple in its cyclic voltammogram. researchgate.net

In a study of a nickel(II) complex with a related asymmetric tetradentate picolinoyl-1,2-phenylenediamide-phenolate ligand, cyclic voltammetry in CH₂Cl₂ revealed a three-membered electron-transfer series. This consisted of a neutral species, a monocation, and a monoanion, with an oxidative response at E₁/₂ = 0.57 V and a reductive response at -0.32 V versus a saturated calomel (B162337) electrode (SCE).

The electrochemical properties are often solvent-dependent, as illustrated by cobalt(III) carboxamide complexes where partial solvolysis was observed in DMF, leading to the replacement of an axial ligand by a solvent molecule. researchgate.net This highlights the importance of the electrochemical medium in defining the observed redox behavior.

Table 1: Redox Potentials of Selected Metal Complexes with Related Ligands

| Complex | Redox Couple | E₁/₂ (V) vs. Reference | Solvent | Reference |

|---|---|---|---|---|

| [Ni(II)(picolinoyl-1,2-phenylenediamide-phenolate)] | [Complex]⁺/[Complex]⁰ | 0.57 | CH₂Cl₂ | researchgate.net |

| [Ni(II)(picolinoyl-1,2-phenylenediamide-phenolate)] | [Complex]⁰/[Complex]⁻ | -0.32 | CH₂Cl₂ | researchgate.net |

| [Co(III)(Me₂bpb)(Py)(N₃)] | Co(III)/Co(II) | -0.56 | DMF | researchgate.net |

| Aβ(1-16)-Cu(II) | Cu(II)/Cu(I) | 0.08 vs. Ag/AgCl | Aqueous Buffer | nih.gov |

Metal-Centered Redox Processes

In many complexes of N,N'-(1,2-phenylene)dipicolinamide and its analogs, the redox activity is localized on the central metal ion. These metal-centered processes involve changes in the oxidation state of the metal, which can be clearly identified through electrochemical techniques.

Spectroelectrochemical studies on nickel(II) complexes with N,N′-bis(salicylaldehyde)–o-phenylenediamine have unequivocally identified both the Ni(I)/Ni(II) and Ni(II)/Ni(III) redox couples. researchgate.netrsc.org The ability to access both lower and higher oxidation states is crucial for the potential catalytic applications of these complexes. The precise potential at which these redox events occur is influenced by the specific ligand environment and the solvent system. researchgate.net

Similarly, cobalt complexes demonstrate metal-centered redox activity. A cobalt(III) complex with a tetradentate carboxamide ligand derived from 1,2-diaminobenzene undergoes a reversible one-electron reduction corresponding to the Co(III)/Co(II) couple. researchgate.net The stability of different oxidation states, such as Co(III), can be enhanced by ligands that favor specific coordination geometries, like planar symmetry.

The nature of the metal itself plays a defining role in the observed redox potentials. For example, the redox potential for the Cu(II)/Cu(I) couple in a copper complex with a β-amyloid peptide was determined to be approximately 0.08 V vs. Ag/AgCl. nih.gov This value is significantly different from those observed for nickel and cobalt complexes, reflecting the intrinsic electronic properties of the metal ions.

Ligand-Based Oxidation Events

A key feature of complexes with ligands derived from o-phenylenediamine is their "non-innocent" behavior, where the ligand itself can participate in redox reactions. nih.govmdpi.com This means that electron transfer can occur to or from the ligand framework, leading to the formation of ligand-based radicals or other oxidized/reduced forms. nih.govmdpi.com

In the case of a cobalt(III) complex with a N,N′-bis(picolinoyl)-4,5-dimethyl-1,2-phenylenediamine ligand, in addition to the metal-centered Co(III)/Co(II) process, an oxidative wave was attributed to the oxidation of the 4,5-dimethyl-o-phenylene moiety of the ligand. researchgate.net This demonstrates that both the metal and the ligand can be electrochemically active within the same molecule.

The electronic structure of the ligand plays a critical role in its ability to undergo redox reactions. The oxidation state of the ligand can influence its coordination mode; for example, in a fully oxidized form, the nitrogen donors may become sp²-hybridized, leading to a more planar ligand structure, whereas in the reduced form, sp³-hybridized nitrogens allow for more flexible coordination. nih.govmdpi.com

Spectroelectrochemical studies of nickel(II) Schiff base complexes have also indicated reductions occurring at the ligand, in addition to the metal-centered processes. researchgate.net The interplay between metal- and ligand-centered redox events is a rich area of study, as it can lead to complexes with unusual electronic structures and reactivity.

Influence of Ligand Substituents on Redox Potentials

The electronic and structural properties of the this compound ligand can be fine-tuned by introducing substituents, which in turn influences the redox potentials of the resulting metal complexes.

A comparative study of nickel(II) complexes with N,N′-bis(salicylaldehyde)–o-phenylenediamine and N,N′-bis(2-hydroxy-1-naphthaldehyde)–o-phenylenediamine revealed the effect of extending the aromatic system of the ligand. researchgate.netrsc.org The presence of the additional aromatic ring in the naphthaldehyde-derived ligand was found to introduce an additional redox couple, demonstrating that modifications to the ligand backbone can directly impact the electrochemical behavior. researchgate.net

The electron-donating or electron-withdrawing nature of substituents on the phenylene or picolinamide (B142947) rings can shift the redox potentials to more negative or positive values, respectively. This principle allows for the rational design of complexes with specific electrochemical properties tailored for applications such as catalysis or sensing.

Electrochemical Stability and Ligand Exchange Phenomena

The stability of metal complexes during electrochemical cycling is a critical factor for their practical application. In some cases, redox events can be accompanied by changes in the coordination sphere, such as ligand exchange with the solvent or other species present in the electrolyte solution.

Studies on square-planar nickel(II) complexes have shown that their ligand exchange behavior is highly dependent on the nature of the incoming donor ligand (e.g., the solvent). colab.ws In some instances, ligand substitution occurs while preserving the square-planar geometry, whereas in other cases, a change to an octahedral geometry is observed. colab.ws

The electrochemical investigation of cobalt(III) carboxamide complexes in DMF solution provided evidence of partial solvolysis, where an axial amine ligand was replaced by a DMF solvent molecule. researchgate.net This ligand exchange resulted in the formation of a new species, [Co(III)(Me₂bpb)(DMF)(N₃)], which exhibited its own distinct redox processes. researchgate.net Such dynamic behavior highlights that the species present in solution under electrochemical conditions may differ from the initially prepared complex. The lability of ligands and the potential for ligand exchange must be considered when interpreting the electrochemical data of these systems.

Theoretical Investigations and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the intricacies of N,N'-(1,2-Phenylene)dipicolinamide. By approximating the many-electron problem to one of electron density, DFT offers a computationally efficient yet accurate means to probe the molecule's fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations have been successfully applied to predict bond lengths and angles that show good agreement with experimental data from X-ray crystallography. hrpub.org For instance, in the crystal structure of N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide), one pyridine (B92270) ring is nearly coplanar with the central benzene (B151609) ring, while the other forms a significant dihedral angle of 59.4(1)°. researchgate.net The electronic structure of the molecule, including the distribution of electrons in its molecular orbitals, is also a key output of DFT calculations. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. hrpub.org The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. hrpub.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a detailed picture of charge distribution and bonding interactions within the molecule. mdpi.com

Interactive Data Table: Optimized Geometric Parameters of this compound Analogs

| Parameter | Calculated Value (Å/°) | Experimental Value (Å/°) | Reference |

|---|---|---|---|

| C=N bond length | 1.854 - 1.861 | - | researchgate.net |

| Dihedral Angle (Pyridine-Benzene) | - | 59.4(1) | researchgate.net |

| Dihedral Angle (Pyridine-Pyridine) | - | 70.0(1) | researchgate.net |

Understanding Redox Behavior and Electron Transport

The redox properties of this compound and its metal complexes are of significant interest for applications in catalysis and materials science. DFT calculations can predict the molecule's oxidation and reduction potentials, providing a theoretical framework for understanding its electrochemical behavior. rsc.org The energies of the HOMO and LUMO are direct indicators of the ease of oxidation and reduction, respectively. A lower HOMO energy suggests a higher resistance to oxidation, while a higher LUMO energy indicates a lower affinity for reduction. These calculations have been instrumental in explaining the reversible redox behavior observed in cyclic voltammetry experiments of related copper(II) complexes.

Elucidation of Reaction Mechanisms in Catalysis

DFT has proven to be an invaluable tool for mapping out the intricate pathways of chemical reactions catalyzed by complexes of this compound and related ligands. rsc.org By calculating the energies of reactants, transition states, and products, researchers can construct a detailed energy profile for a given reaction. nih.gov This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's efficiency and selectivity. rsc.org For instance, DFT studies on similar bis(imino)pyridyl iron and cobalt catalysts have been used to investigate the mechanisms of ethylene (B1197577) polymerization, including the coordination and insertion of ethylene monomers and chain termination steps. mdpi.com These computational investigations can reveal the influence of the metal center, ligand structure, and reaction conditions on the catalytic cycle. rsc.org

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, tracking the motions of atoms and molecules over time. This computational technique is particularly useful for studying the behavior of this compound in solution or when interacting with other molecules. nih.govnih.gov MD simulations can provide insights into conformational changes, solvent effects, and the binding of the molecule to biological targets or other substrates. nih.govrsc.org By simulating the system at a molecular level, MD can help to understand phenomena that are difficult to probe experimentally.

Catalytic Applications of N,n 1,2 Phenylene Dipicolinamide Metal Complexes

Transfer Hydrogenation of Ketones

The transformation of ketones and aldehydes into alcohols is a fundamental reaction in organic synthesis, with transfer hydrogenation (TH) emerging as a practical and efficient alternative to methods that use hazardous, pressurized H₂ gas. researchgate.net In transfer hydrogenation, an organic molecule, typically a secondary alcohol like 2-propanol, serves as the hydrogen source. researchgate.net Metal complexes featuring the N,N'-(1,2-phenylene)dipicolinamide ligand have been investigated for their catalytic prowess in this key transformation.

Dinuclear half-sandwich ruthenium(II) complexes incorporating this compound and its derivatives have been synthesized and successfully employed as pre-catalysts for the transfer hydrogenation of a variety of ketone substrates. researchgate.net These complexes generally exhibit a "piano-stool" geometry, a common structural motif for such organometallic compounds. researchgate.net

The ruthenium complexes demonstrate good catalytic activities at low catalyst loadings. For the transfer hydrogenation of acetophenone (B1666503) using 2-propanol as the hydrogen source and potassium tert-butoxide (tBuOK) as a co-catalyst, dinuclear ruthenium complexes with this compound ligands have shown high efficiency. researchgate.net

Under optimized conditions (82 °C, 0.005 mol% catalyst loading), these catalysts achieve significant turnover frequencies (TOF), a measure of catalyst activity. researchgate.net For instance, the parent complex, Ru2 , derived from this compound, along with its substituted analogues, displayed TOF values reaching up to 3.27 × 10³ h⁻¹. researchgate.net While these activities are commendable and surpass some reported half-sandwich nitrogen-donor ruthenium(II) complexes, they are lower than some of the most highly active multinuclear ruthenium catalysts reported in the literature. researchgate.net

Table 1: Catalytic Activity of Dinuclear Ruthenium(II) Dipicolinamide Complexes in the Transfer Hydrogenation of Acetophenone

| Catalyst | Ligand | Yield (%) | TOF (h⁻¹) |

| Ru2 | This compound | 98 | 1.97 x 10³ |

| Ru3 | N,N'-(4,5-dimethyl-1,2-phenylene)dipicolinamide | 97 | 1.72 x 10³ |

| Ru4 | N,N'-(4-methoxy-1,2-phenylene)dipicolinamide | 98 | 1.95 x 10³ |

| Reaction conditions: Acetophenone, 0.005 mol% catalyst, 4.0 mol% tBuOK, 2-propanol, 82 °C. Data sourced from researchgate.net. |

The structure of the this compound ligand, particularly the substituents on the phenylene ring, has a discernible effect on the catalytic performance of the corresponding ruthenium complexes. researchgate.net Studies comparing the unsubstituted ligand (H₂L1 ) with derivatives bearing electron-donating dimethyl (H₂L2 ) and methoxy (B1213986) (H₂L3 ) groups have been conducted. researchgate.net

The complexes derived from the unsubstituted (Ru2 ) and the methoxy-substituted (Ru4 ) ligands exhibited slightly higher catalytic activities (TOFs of 1.97 × 10³ h⁻¹ and 1.95 × 10³ h⁻¹, respectively) compared to the dimethyl-substituted complex (Ru3 , TOF of 1.72 × 10³ h⁻¹). researchgate.net This suggests that the electronic properties of the ligand framework play a role in the catalytic cycle. researchgate.net

From a structural standpoint, these catalysts are dinuclear, meaning they contain two ruthenium centers bridged by a chloride ligand and linked by the dipicolinamide framework. researchgate.net It has been suggested that the relatively large distance between the two ruthenium centers in these specific complexes might hinder cooperative interactions between the metal atoms, potentially limiting their catalytic activity compared to other multinuclear systems with shorter metal-metal distances. researchgate.net

While detailed mechanistic studies specifically for this compound-ruthenium complexes are not extensively reported in the provided literature, the mechanism for related half-sandwich ruthenium(II) catalysts in transfer hydrogenation is well-documented. rsc.org These reactions are generally believed to proceed via an inner-sphere monohydride mechanism.

This mechanism typically involves the following key steps:

Activation : The pre-catalyst reacts with the base (e.g., tBuOK) to form a ruthenium-alkoxide species.

Hydride Formation : This alkoxide intermediate undergoes β-hydride elimination with the solvent (2-propanol), generating a ruthenium-hydride species, which is the active catalyst, and acetone. rsc.org

Hydrogen Transfer : The ketone substrate coordinates to the ruthenium-hydride complex, and the hydride is transferred to the carbonyl carbon, forming an alcoholate bound to the ruthenium center.

Catalyst Regeneration : The coordinated alcohol product is released and replaced by a molecule of the hydrogen donor (2-propanol), regenerating the ruthenium-alkoxide species and completing the catalytic cycle.

For related ruthenium complexes, it has been shown that amine functionalities on the ligand can play a direct role in the catalytic cycle through a bifunctional mechanism, where the N-H group participates in the hydrogen transfer steps. rsc.org Given the amide N-H groups present in this compound, a similar cooperative role might be envisaged for these catalysts.

Manganese is an earth-abundant and less toxic metal, making it an attractive alternative to precious metals like ruthenium for catalysis. A variety of manganese complexes have been developed for the transfer hydrogenation of ketones.

Based on a review of the available scientific literature, there are no specific studies reporting the use of manganese complexes with the this compound ligand for the transfer hydrogenation of ketones. While manganese complexes with other nitrogen-containing ligands, such as those based on bipyridine and pincer-type structures, have been shown to be active catalysts for this transformation, data for catalysts derived from the specific ligand this compound are not present in the searched sources. researchgate.net

Manganese-Catalyzed Transfer Hydrogenation

Factors Affecting Catalytic Efficiency

The catalytic efficiency of metal complexes is broadly influenced by a combination of electronic and steric factors originating from the ligand framework. While specific studies systematically altering the this compound ligand to probe these effects on the catalytic applications discussed herein are not extensively documented, general principles of coordination chemistry allow for well-founded postulations.

Electronic Effects: The electronic properties of the ligand, modulated by the presence of electron-donating or electron-withdrawing substituents on either the pyridine (B92270) rings or the central phenylene bridge, can significantly impact the redox potential of the metal center. For instance, in other cobalt(III) amidoamine complexes, the introduction of electron-withdrawing groups like chloro or nitro on the ligand has been shown to increase the Lewis acidity of the cobalt center, thereby enhancing catalytic activity for CO₂ fixation. nih.gov Conversely, electron-donating groups would be expected to make the metal center more electron-rich, which could be beneficial for catalytic processes requiring an electron-rich metal.

Steric Effects: The steric environment created by the ligand around the metal center plays a crucial role in substrate access and product departure, thereby influencing the catalytic turnover rate. For cobalt-N-heterocyclic carbene complexes used in transfer hydrogenation, it has been observed that smaller substituents on the nitrogen atoms of the ligand lead to more active catalysts, suggesting that reduced steric hindrance around the active site is favorable. nih.gov For the planar this compound ligand, the introduction of bulky substituents could potentially distort the geometry of the complex, affecting its ability to adopt the ideal conformation for catalysis.

In the context of the catalytic applications discussed below, the strong, planar coordination of the four nitrogen atoms of the this compound ligand is considered a key factor in stabilizing the cobalt center in various oxidation states, which is crucial for its catalytic function.

Electrocatalytic Water Oxidation

Electrocatalytic water oxidation, or the oxygen evolution reaction (OER), is a critical process in water splitting for hydrogen fuel production. The development of efficient and robust catalysts for this reaction is a major area of research.

A soluble cobalt(II) complex incorporating the this compound ligand, specifically [Co(bpbH₂)]Cl₂, has been identified as a highly active homogeneous electrocatalyst for the oxidation of water. This complex is notable for its performance in purely aqueous solutions.

The immobilization of homogeneous catalysts onto solid conductive supports like carbon black is a common strategy to create more robust and recyclable heterogeneous catalysts. This approach combines the high activity and selectivity of a molecular catalyst with the practical advantages of a heterogeneous system. For instance, homogeneous cobalt complexes have been successfully converted into heterogeneous cobalt oxide catalysts by immobilization and pyrolysis on activated carbon for the reduction of nitroarenes. rsc.org

The mechanism of water oxidation by cobalt-based catalysts generally involves the formation of high-valent cobalt-oxo species. These highly oxidized intermediates are believed to be the active species that facilitate the O-O bond formation, which is the critical and often rate-determining step in the catalytic cycle. Mechanistic investigations of molecular cobalt oxide analogues have provided evidence for the involvement of formal Co(V) species generated through the disproportionation of a Co(IV) state prior to oxygen evolution. nih.govnih.gov In these proposed pathways, terminal oxo ligands, rather than bridging ones, are often implicated in the formation of the dioxygen molecule. nih.gov

For the specific [Co(this compound)] complex, while detailed mechanistic studies are limited, its high catalytic activity is attributed to the planar nature of the bpbH₂ ligand and its strong coordination to the cobalt center through four nitrogen atoms. This robust coordination is thought to stabilize the cobalt ion in the necessary high oxidation states required for the catalytic cycle to proceed efficiently.

While cobalt complexes of this compound have shown promise in electrocatalytic water oxidation, the corresponding copper complexes have not been as extensively studied for this specific application. Research on copper-based catalysts for the oxygen evolution reaction has primarily focused on complexes with other ligand systems, such as those containing bipyridine or peptide-based ligands. nih.govnih.gov These studies have demonstrated that copper complexes can be effective water oxidation catalysts, often operating at low overpotentials. nih.gov

The performance of an electrocatalyst is often quantified by its turnover frequency (TOF), which measures the number of substrate molecules converted per unit time by a single catalytic site, and the overpotential (η), which is the additional potential required above the thermodynamic equilibrium potential for the reaction to proceed at an appreciable rate.

For the cobalt complex, [Co(bpbH₂)]Cl₂, a remarkable turnover frequency for water oxidation has been reported.

| Complex | Turnover Frequency (s⁻¹) | Overpotential (mV) | pH |

| [Co(bpbH₂)]Cl₂ | ~81.54 | 560 | 8.6 |

Table 1: Electrocatalytic water oxidation performance of the cobalt-N,N'-(1,2-phenylene)dipicolinamide complex.

This positions it among the more rapid homogeneous catalysts for this reaction.

For copper-based catalysts, while data exists for various ligand systems, there is no available information in the reviewed literature specifically for the turnover frequency and overpotential of a copper complex with the this compound ligand in the context of electrocatalytic water oxidation. Studies on other copper complexes have reported a wide range of TOFs, from approximately 24 s⁻¹ to as high as 20,000 s⁻¹ for a trinuclear copper cluster, with overpotentials varying accordingly. nih.govnih.gov This highlights the significant influence of the ligand environment and the nuclearity of the complex on the catalytic performance.

Copper-Based Catalysts for Oxygen Evolution

Oxygen Reduction to Hydrogen Peroxide

The selective reduction of oxygen to hydrogen peroxide (H₂O₂) is a fundamentally important reaction with applications in fuel cells and green chemical synthesis. mdpi.com Metal complexes of this compound have emerged as promising catalysts for this transformation.

Cobalt-Catalyzed Oxygen Reduction

Cobalt complexes incorporating this compound-type ligands have demonstrated notable activity in catalyzing the two-electron reduction of oxygen to produce hydrogen peroxide. researchgate.net Studies have shown that a mononuclear pseudo-macrocyclic cobalt complex with a 1,2-phenylene-linked bis-ketiminate ligand, a derivative of the dipicolinamide structure, can effectively mediate this reaction. researchgate.net The catalytic process involves the cobalt center cycling between its Co(II) and Co(III) oxidation states. Kinetic analyses reveal that the reaction rate is first-order with respect to the concentrations of both the cobalt complex and a proton source, such as acetic acid, but is independent of the oxygen and reductant concentrations. researchgate.netnih.gov This suggests that the protonation of a cobalt-hydroperoxide intermediate is the rate-limiting step in the catalytic cycle. nih.gov

Selectivity and Onset Potential

A key advantage of these cobalt catalysts is their high selectivity for the production of hydrogen peroxide, with yields reported to be between 93% and 99%. researchgate.net This high selectivity is attributed to the electronic structure of the cobalt-hydroperoxide intermediate, where protonation is favored at the proximal oxygen atom, leading to the cleavage of the Co-O bond and the release of H₂O₂. nih.gov

Furthermore, these catalysts operate at a low overpotential, which is the difference between the thermodynamic potential and the potential at which the reaction occurs. For the cobalt-catalyzed reduction of O₂ to H₂O₂, overpotentials as low as 90 mV have been observed. researchgate.netnih.gov The onset potential, the potential at which the catalytic current begins to appear, is influenced by the Co(III)/Co(II) redox potential of the complex. A linear correlation has been observed between the logarithm of the turnover frequency (TOF) and the Co(III)/Co(II) reduction potential. researchgate.net This relationship highlights the ability to tune the catalytic activity by modifying the ligand structure.

Below is an interactive table detailing the performance of various cobalt complexes in the oxygen reduction reaction.

| Complex | E₁/₂ (Co³⁺/Co²⁺) (V vs Fc⁺/₀) | TOF (s⁻¹) | H₂O₂ Selectivity (%) |

| Complex 1 | 0.31 | 10 | 96 |

| Complex 2 | 0.15 | 3 | 99 |

| Complex 3 | -0.07 | 0.5 | 93 |

Data sourced from studies on mononuclear pseudo-macrocyclic cobalt complexes. researchgate.net

Actinide/Lanthanide Separation and Extraction

The separation of trivalent actinides from lanthanides is a significant challenge in the back-end of the nuclear fuel cycle due to their similar ionic radii and chemical properties. unlv.edunih.gov this compound and related compounds have been investigated as selective extractants in solvent extraction processes for this purpose.

Separation Factor and Distribution Ratios

The efficiency of a separation process is quantified by the distribution ratio (D) and the separation factor (SF). The distribution ratio is the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase. The separation factor is the ratio of the distribution ratios of two different metal ions.

In extraction systems using dipicolinamide derivatives, significant separation factors for americium(III) over europium(III), a representative lanthanide, have been achieved. For example, with N,N'-dimethyl-N,N'-diphenylpyridine-2,6-dicarboxyamide (DMDPhPDA), the distribution ratio for Am(III) was found to be 1.3, while for Eu(III) and Nd(III) it was 0.25 and 0.24, respectively, in a 4 M HNO₃ solution. researchgate.net This results in a notable separation factor for Am(III) over Eu(III). researchgate.net The distribution ratios generally increase with increasing nitric acid concentration. researchgate.net

The following table presents distribution ratios and separation factors for selected trivalent metal ions using a dipicolinamide-based extraction system.

| Metal Ion | Distribution Ratio (D) | Separation Factor (SF) vs. Eu(III) |

| Am(III) | 1.3 | 5.2 |

| Eu(III) | 0.25 | 1.0 |

| Nd(III) | 0.24 | 0.96 |

Data obtained from extraction with 0.5 M DMDPhPDA in CHCl₃ from 4 M HNO₃. researchgate.net

pH Dependence in Extraction Systems

The pH of the aqueous phase is a critical parameter in the extraction of actinides and lanthanides. For separations involving dithiophosphinic acids, which are another class of extractants, the pH of the aqueous phase is typically acidic (less than 7). google.com When separating actinides from lanthanides using these systems, the pH is often greater than 2. google.com However, in some cases, a pH of less than or equal to 2 can be used to selectively extract a specific actinide, leaving others and the lanthanides in the aqueous phase. google.com While specific pH-dependence data for this compound itself is not extensively detailed in the provided context, the general principles of pH influence on the protonation state of the ligand and the hydrolysis of metal ions suggest that pH would be a key variable to optimize for achieving high separation efficiency.

Future Research Directions and Potential Advancements

Development of Novel N,N'-(1,2-Phenylene)dipicolinamide Derivatives with Tailored Properties

The core structure of this compound offers a robust platform for synthetic modification. Future research will likely focus on the introduction of various functional groups to the phenylene and picolinamide (B142947) moieties to tailor the electronic and steric properties of the ligand. For instance, the incorporation of electron-donating or electron-withdrawing groups can fine-tune the redox potential of the resulting metal complexes, which is crucial for their catalytic activity and electronic applications.

The synthesis of novel aromatic polyamides containing triphenylamine (B166846) units, for example, has demonstrated that the introduction of bulky, propeller-shaped moieties can enhance solubility and processability without compromising thermal stability. ntu.edu.tw This approach of introducing bulky pendant groups could be applied to this compound to create more soluble and processable metal complexes. ntu.edu.tw Similarly, the synthesis of N,N'-(4-nitro-1,2-phenylene)diamide derivatives has shown that modifications to the phenylene ring can lead to compounds with significant antimicrobial properties. researchgate.net

Future work could explore a systematic library of derivatives to establish clear structure-activity relationships. High-throughput synthesis and screening methodologies could accelerate the discovery of derivatives with optimized properties for specific applications.

Table 1: Potential Modifications and Their Expected Effects

| Modification Site | Functional Group | Expected Effect on Properties | Potential Application |

| Phenylene Ring | Nitro Group | Enhanced antimicrobial activity | New Antibiotics |

| Phenylene Ring | Bulky Pendant Groups | Increased solubility and processability | Advanced Materials |

| Picolinamide Moiety | Electron-donating Groups | Lowered redox potential of metal complex | Catalysis |

| Picolinamide Moiety | Electron-withdrawing Groups | Increased redox potential of metal complex | Electronics |

Exploration of New Metal Centers and Coordination Architectures

While this compound has been studied with a range of transition metals, there remains a vast landscape of the periodic table to explore. Research into its coordination with lanthanides, actinides, and less common transition metals could unveil complexes with unique magnetic, luminescent, and catalytic properties. The development of N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) as a chelating agent for metals like Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) highlights the potential for similar ligands to form a wide array of metal complexes with interesting biological activities. nih.gov

Furthermore, the ligand's flexibility allows for the formation of various coordination architectures beyond simple mononuclear complexes. Future efforts could target the synthesis of multinuclear clusters, coordination polymers, and metal-organic frameworks (MOFs). A study on a ladder coordination polymer based on Ca(2+) and (4,5-dicyano-1,2-phenylene)bis(phosphonic acid) demonstrates the potential for phenylene-based ligands to form extended structures. nih.gov These materials could exhibit interesting properties such as porosity for gas storage and separation, or cooperative catalytic activity. The synthesis of a platinum(II) complex with a tetradentate ligand featuring a rigid and highly distorted linkage, which showed promising efficiency in organic light-emitting diodes, suggests that the ortho-branching of phenylene-based ligands provides an ideal geometry for chelation to metal centers. ossila.com

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Modeling

A deeper understanding of the reaction mechanisms underlying the catalytic and other functional properties of this compound complexes is crucial for their rational design and optimization. Future research will increasingly rely on advanced in situ spectroscopic techniques, such as stopped-flow kinetics, rapid-freeze-quench EPR, and time-resolved spectroscopy, to probe reaction intermediates and transition states. nih.gov These experimental approaches, which have been successfully used to study heterodimetallic forms of metallo-β-lactamase NDM-1, can provide invaluable insights into the electronic and structural dynamics of the catalytic cycle. nih.gov

Computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, will play an increasingly important role. nih.govjchemlett.com These methods can be used to predict the structures of complexes, elucidate reaction pathways, and calculate spectroscopic parameters, complementing experimental data. nih.govjchemlett.com For example, computational studies have been used to investigate the binding of inhibitors to carbonic anhydrase and to predict the activity of antimicrobial compounds. nih.govnih.govjchemlett.com The combination of in situ spectroscopy and computational modeling will provide a powerful toolkit for unraveling the intricate details of how these complexes function at a molecular level.

Expansion of Catalytic Applications Beyond Current Scope

The catalytic potential of this compound complexes has been demonstrated in various organic transformations. However, there is significant scope for expanding their application to new and challenging reactions. Future research could focus on areas such as:

C-H Activation: Developing catalysts for the selective functionalization of unactivated C-H bonds, a long-standing goal in organic synthesis.

Asymmetric Catalysis: Designing chiral derivatives of the ligand to induce enantioselectivity in reactions, which is of paramount importance in the pharmaceutical and fine chemical industries. The use of chiral 1,2-diamine derivatives in organocatalysis provides a precedent for this approach. mdpi.com

Polymerization Catalysis: Exploring the use of these complexes as catalysts for the synthesis of novel polymers with controlled architectures and properties.

Small Molecule Activation: Investigating the activation of small molecules like CO2, N2, and H2 for their conversion into value-added chemicals.

The development of a nickel-1,2-phenylenediamine complex for nitrobenzene (B124822) reduction highlights the potential for these types of catalysts in important industrial processes. researchgate.net

Design Principles for Enhanced Supramolecular Assemblies and Functional Materials

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent building blocks for the construction of supramolecular assemblies and functional materials. Future research will focus on elucidating the design principles that govern the self-assembly of these molecules into well-defined architectures.

For instance, the study of a helical supramolecular assembly of a related dioxalamide derivative revealed the importance of intramolecular and intermolecular hydrogen bonding in directing the formation of a meso-helix. nih.gov By systematically modifying the ligand structure, it should be possible to control the dimensionality and topology of the resulting assemblies, leading to the creation of materials with tailored functions.

Potential applications for these materials include:

Sensors: Designing supramolecular hosts that selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.

Molecular Switches: Creating systems where the conformation or properties of the assembly can be reversibly controlled by external stimuli such as light, pH, or temperature.

Drug Delivery: Developing self-assembled nanostructures that can encapsulate and release therapeutic agents in a controlled manner.

The use of phenylene-based building blocks in the synthesis of Covalent Organic Frameworks (COFs) and photoluminescent materials further underscores the potential of these systems in materials science. ossila.com

Q & A

Q. What are the standard synthetic protocols for preparing N,N'-(1,2-Phenylene)dipicolinamide and its derivatives?

The compound is synthesized via a condensation reaction between 1,2-phenylenediamine and picolinic acid derivatives. A typical procedure involves refluxing equimolar amounts of the diamine and picolinic acid in the presence of triphenyl phosphate as a catalyst at 110°C for 6 hours . Characterization is performed using H NMR, C NMR, FT-IR, and HR-ESI-MS to confirm the structure and purity . Modifications to the phenylene backbone (e.g., adding methyl or methoxy groups) require substituted diamines, with yields ranging from 86% to 91% depending on steric and electronic effects .

Q. How are the structural and electronic properties of this compound validated experimentally?

Key techniques include:

- Spectroscopy : H NMR (e.g., aromatic proton shifts at δ 7.73–7.29 ppm) and FT-IR (amide C=O stretches at ~1683 cm) confirm functional groups .

- Mass spectrometry : HR-ESI-MS provides molecular ion peaks matching theoretical masses (e.g., m/z 395.15 [M+1] for derivatives) .

- X-ray crystallography : Used to resolve bond angles and coordination geometry in metal complexes .

Q. What are the primary applications of this compound in coordination chemistry?

The ligand forms dinuclear Mn(II) or Ru(II) complexes by coordinating through its amide and pyridyl nitrogen atoms. These complexes are studied for catalytic transfer hydrogenation of ketones, achieving turnover frequencies (TOFs) up to 508 h . The 1,2-phenylene linkage induces steric constraints that influence metal-metal cooperativity .

Advanced Research Questions

Q. How do substituents on the phenylene backbone affect catalytic performance in manganese complexes?

Electron-donating groups (e.g., -OCH, -CH) on the phenylene ring slightly enhance catalytic activity in transfer hydrogenation by modulating the electron density at the metal center. For example, Mn(II) complexes with 4-methoxy substituents (H2L6) show marginally higher TOFs than unsubstituted analogs due to improved stabilization of intermediates . However, steric bulk from substituents can reduce substrate accessibility, necessitating a balance between electronic and steric effects .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies for phenylene-dipicolinamide complexes?